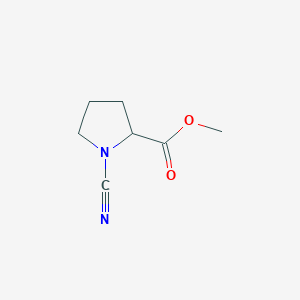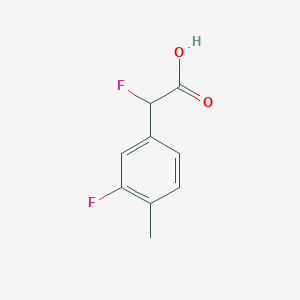![molecular formula C12H15N3S B15239522 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B15239522.png)
2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole is a compound that features a benzodiazole ring substituted with a pyrrolidin-2-ylmethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole typically involves the reaction of a benzodiazole derivative with a pyrrolidin-2-ylmethylthio group. One common method involves the nucleophilic substitution reaction where a halogenated benzodiazole reacts with pyrrolidin-2-ylmethylthiol under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the benzodiazole ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzodiazole derivatives.
Substitution: Various substituted benzodiazole or pyrrolidine derivatives.
Applications De Recherche Scientifique
2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzodiazole and pyrrolidine moieties. These interactions can modulate biological pathways, leading to the observed effects .
Propriétés
Formule moléculaire |
C12H15N3S |
|---|---|
Poids moléculaire |
233.33 g/mol |
Nom IUPAC |
2-(pyrrolidin-2-ylmethylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C12H15N3S/c1-2-6-11-10(5-1)14-12(15-11)16-8-9-4-3-7-13-9/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15) |
Clé InChI |
ABFNBYRMMGELQD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)CSC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(3-{[(3,4-dichlorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate](/img/structure/B15239440.png)
![N-[3-(Methylsulfanyl)propyl]cyclohexanamine](/img/structure/B15239443.png)
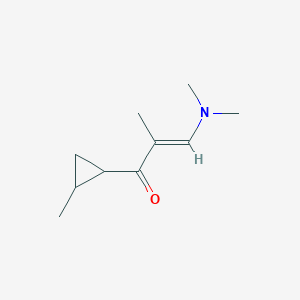
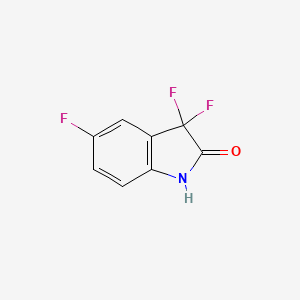
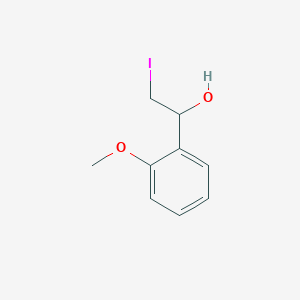

![3-Oxa-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B15239480.png)
